B1575020 Cancer/testis antigen 1 (94-102)

Cancer/testis antigen 1 (94-102)

Número de catálogo B1575020
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cancer/testis antigen 1;  NY-ESO-1

Aplicaciones Científicas De Investigación

Immunotherapy and Vaccine Development

Cancer/testis (CT) antigens, including CTA1, are prime targets for cancer immunotherapy due to their restricted expression in male germ cells and various tumor types, and not in adult somatic tissues. This characteristic makes them ideal for developing antigen-specific cancer vaccines. Clinical trials utilizing cancer vaccines targeting CT antigens like MAGE-A and NY-ESO-1 are ongoing, highlighting the therapeutic potential of CT antigens in cancer treatment (Scanlan et al., 2002).

Biomarkers for Early Cancer Detection

CT antigens, including CTA1, can serve as biomarkers for early cancer detection. Their specific expression in tumors and absence in most normal adult tissues allow for their utilization in identifying cancers at early stages. This characteristic enhances the potential of CT antigens in diagnostic applications (Ghafouri-Fard & Modarressi, 2009).

Role in Tumor Progression and Immune Evasion

CT antigens are implicated in tumor progression and may contribute to the neoplastic phenotype, including features like immortality, invasiveness, immune evasion, and metastatic capacity. Understanding the role of CTAs such as CTA1 in these processes is crucial for developing targeted cancer therapies (Simpson et al., 2005).

Therapeutic Targets in Various Cancer Types

CT antigens are emerging as therapeutic targets for various types of cancers, including urological malignancies. Research has shown that CT antigens like CTA1 have potential roles as novel biomarkers with increased specificity and sensitivity compared to current clinical markers, as well as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).

Customizable Platforms for Serological Analysis

Novel quantitative protein microarray platforms have been developed for the multiplexed serological analysis of autoantibodies to CT antigens like CTA1. Such platforms can quantify anti-CT antigen autoantibody profiles in patient sera, aiding in disease marker development, therapeutic vaccine evaluation, and potentially pre-symptomatic cancer diagnosis (Beeton-Kempen et al., 2014).

Understanding CTA Expression and Regulation

Research on CTA biology, including that of CTA1, has gained interest due to their potential as therapeutic agents. Studies focus on their expression, regulation, and function, with insights into epigenetic events like DNA methylation regulating their expression in normal and transformed cells. This understanding can inform the design of new combination therapies to improve the efficacy of current CTA-based immunotherapeutic regimens (Fratta et al., 2011).

Propiedades

Secuencia

MPFATPMEA

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Cancer/testis antigen 1 (94-102); NY-ESO-1 (94-102)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.